

chemical properties of $^{13}\text{C}_6$ labeled Lansoprazole Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lansoprazole Sulfide- $^{13}\text{C}_6$*

Cat. No.: *B15555585*

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A Technical Guide to $^{13}\text{C}_6$ Labeled Lansoprazole Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and biological context of $^{13}\text{C}_6$ labeled Lansoprazole Sulfide. This isotopically labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics, and anti-tuberculosis drug development.

Core Chemical and Physical Properties

The incorporation of six ^{13}C atoms into the benzimidazole ring of Lansoprazole Sulfide provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. While specific experimental data for the $^{13}\text{C}_6$ labeled variant is not extensively published, its physical properties are expected to be nearly identical to its unlabeled counterpart.

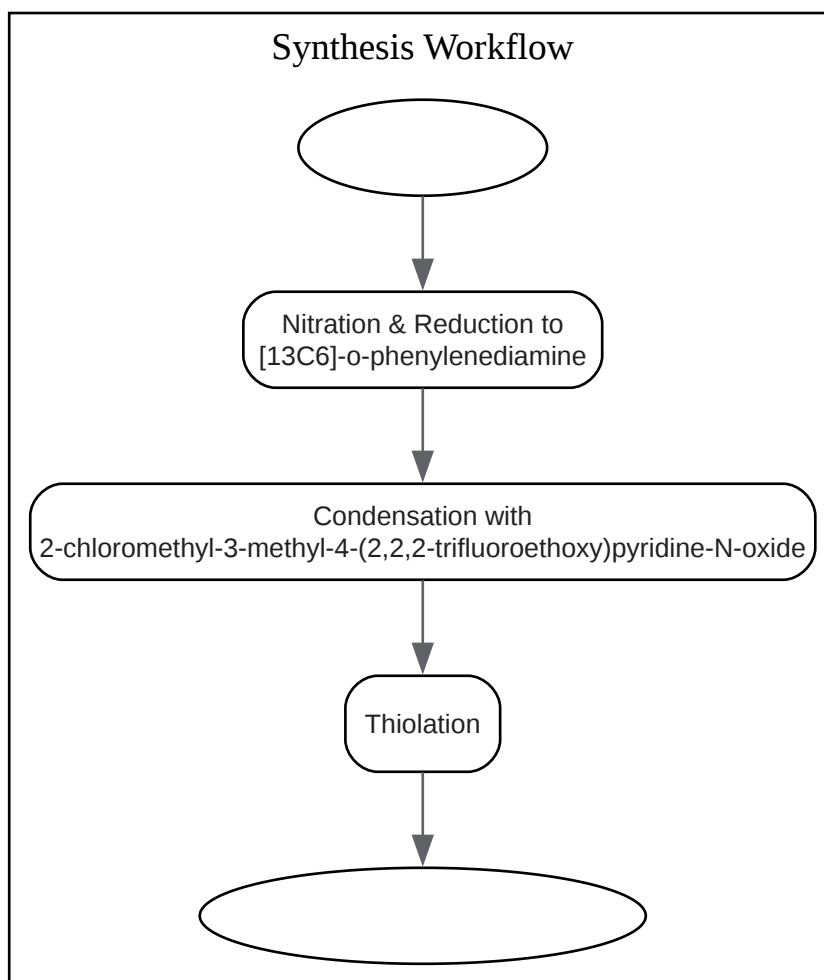
Property	Value (Lansoprazole Sulfide)	Value (¹³ C6 Labeled Lansoprazole Sulfide)
Molecular Formula	C ₁₆ H ₁₄ F ₃ N ₃ OS	¹³ C ₆ C ₁₀ H ₁₄ F ₃ N ₃ OS
Molecular Weight	353.36 g/mol [1][2]	359.38 g/mol
CAS Number	103577-40-8[1][2]	1261392-56-6[3]
Appearance	White to Off-White Solid[4]	White to Off-White Solid (inferred)
Melting Point	149-150°C	~149-150°C (inferred)
Boiling Point	494.9°C at 760 mmHg	~494.9°C at 760 mmHg (inferred)
Solubility	Soluble in Dichloromethane and Methanol. Slightly soluble in DMSO.[4]	Soluble in Dichloromethane and Methanol. Slightly soluble in DMSO. (inferred)
Storage Temperature	-20°C[5]	-20°C

Experimental Protocols

General Synthesis Strategy for ¹³C6 Labeled Lansoprazole Sulfide

While a specific, detailed synthesis protocol for ¹³C6 Lansoprazole Sulfide is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for synthesizing benzimidazole-containing compounds and general isotopic labeling techniques. A common approach involves utilizing a ¹³C6 labeled precursor for the benzimidazole ring.

A potential synthetic workflow is outlined below:



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A plausible synthetic route for $^{13}\text{C}_6$ Lansoprazole Sulfide.

This process would begin with commercially available $^{13}\text{C}_6$ -aniline, which is then converted to the corresponding $^{13}\text{C}_6$ -o-phenylenediamine. This intermediate is subsequently condensed with a suitable pyridine derivative, followed by a thiolation step to yield the final $^{13}\text{C}_6$ labeled Lansoprazole Sulfide. Each step would require careful optimization of reaction conditions and purification of intermediates.

Quantification of Lansoprazole Sulfide in Biological Matrices using LC-MS/MS

The following protocol is adapted from established methods for the analysis of Lansoprazole and its metabolites using a stable isotope-labeled internal standard, such as the deuterated

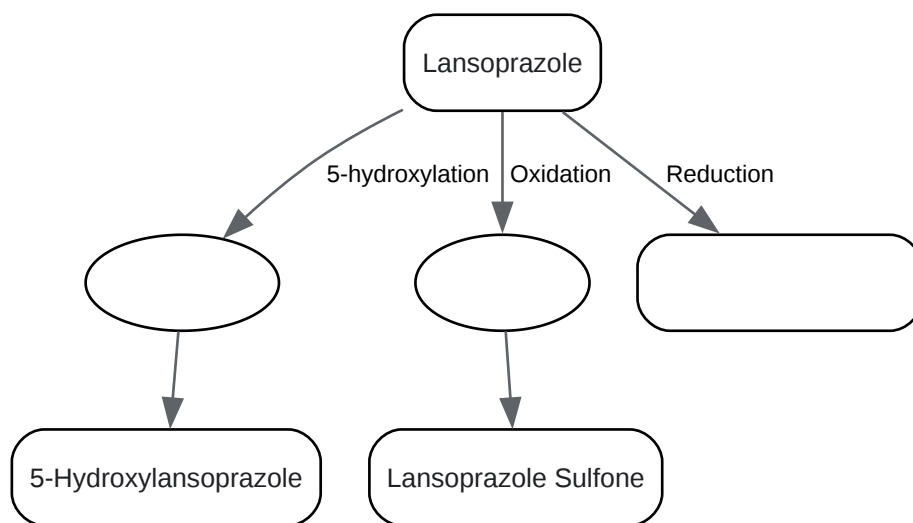
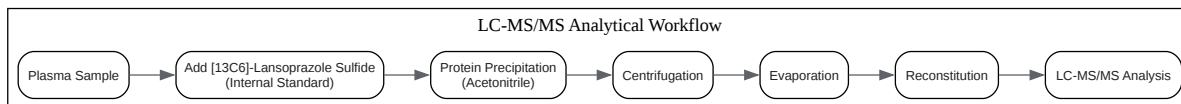
analog.[\[6\]](#)[\[7\]](#)

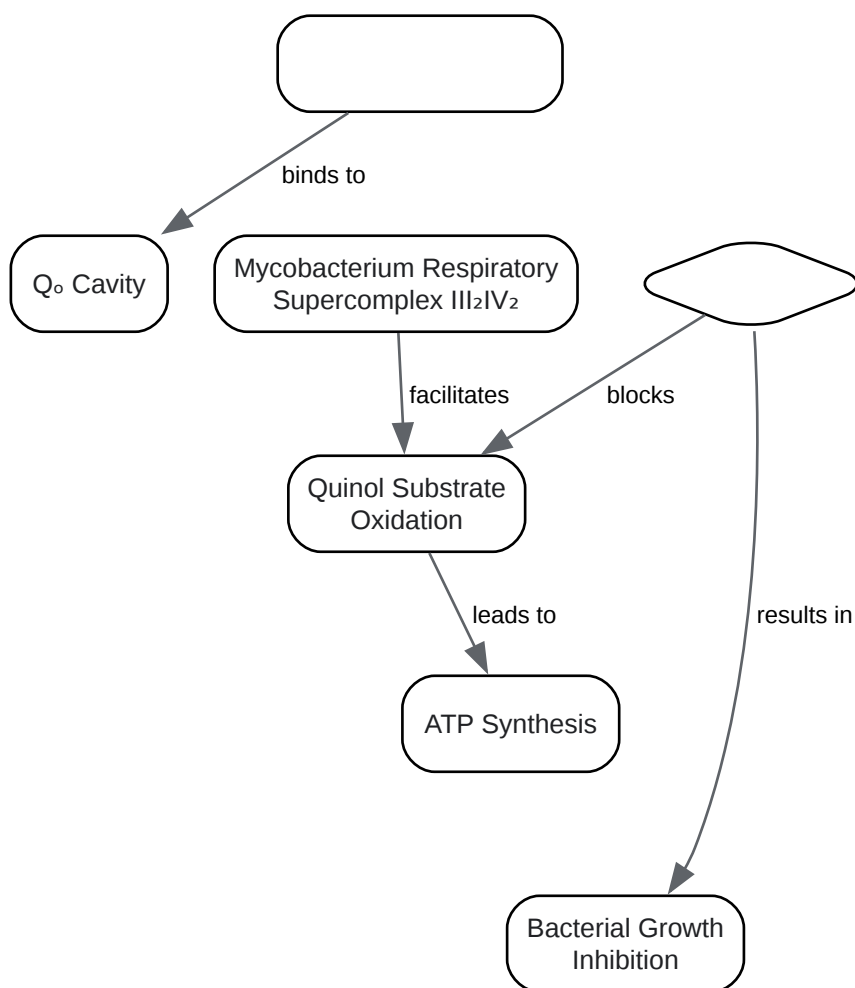
1. Sample Preparation:

- To 100 μ L of plasma, add 10 μ L of a working solution of $^{13}\text{C}_6$ Labeled Lansoprazole Sulfide (as an internal standard) and vortex.
- Precipitate proteins by adding 300 μ L of ice-cold acetonitrile.
- Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase for analysis.

2. LC-MS/MS Conditions:

- Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
- Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid or 5 mM ammonium acetate) and mobile phase B (acetonitrile or methanol).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both Lansoprazole Sulfide and its $^{13}\text{C}_6$ labeled internal standard would need to be optimized on the specific mass spectrometer being used.





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- To cite this document: BenchChem. [chemical properties of 13C6 labeled Lansoprazole Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555585#chemical-properties-of-13c6-labeled-lansoprazole-sulfide]

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